molecular formula C18H21BrN2O B13443224 3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide

3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide

Cat. No.: B13443224
M. Wt: 361.3 g/mol
InChI Key: DSNCUJOPTYMPCO-UHFFFAOYSA-N
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Description

3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide is an organic compound with a complex structure that includes a bromophenyl group, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl group is introduced through a bromination reaction, followed by coupling with a pyridine derivative. The final step involves the formation of the carboxamide group through an amide coupling reaction. Common reagents used in these reactions include bromine, pyridine, and various amide coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

Major products formed from these reactions include bromophenol derivatives, amine derivatives, and various substituted phenyl derivatives. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridine ring can participate in π-π interactions. The carboxamide group may form hydrogen bonds with target molecules, stabilizing the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives and pyridinecarboxamides, such as:

  • 3-[2-(4-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide
  • 3-[2-(3-Chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide

Uniqueness

What sets 3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the bromine atom, in particular, can influence the compound’s reactivity and binding affinity in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H21BrN2O

Molecular Weight

361.3 g/mol

IUPAC Name

3-[2-(3-bromophenyl)ethyl]-N-tert-butylpyridine-2-carboxamide

InChI

InChI=1S/C18H21BrN2O/c1-18(2,3)21-17(22)16-14(7-5-11-20-16)10-9-13-6-4-8-15(19)12-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,22)

InChI Key

DSNCUJOPTYMPCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC=N1)CCC2=CC(=CC=C2)Br

Origin of Product

United States

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